molecular formula C15H17FN2O2S2 B5592303 1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

Cat. No. B5592303
M. Wt: 340.4 g/mol
InChI Key: CUWKTAGCOPXZBN-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is a derivative of piperazine, a compound with various applications in chemical synthesis and potential biological activities. Piperazine derivatives have been studied for their potential antibacterial and receptor antagonist properties, making them significant in medicinal chemistry research.

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, as well as other methodologies like condensation reactions. For instance, one study described the synthesis of similar derivatives through a reaction of 1,3,4-thiadiazol with N-substituted piperazine, yielding compounds with potential antibacterial activities (Wu Qi, 2014). Additionally, the synthesis of N,N′-disubstituted piperazines, involving reactions with hydroxyethylamine and 4-fluoroaniline, has been reported, demonstrating the versatility of approaches in synthesizing piperazine derivatives (M. Collins, M. Lasne, L. Barré, 1992).

Molecular Structure Analysis

X-ray crystallography studies have been essential in understanding the molecular structure of piperazine derivatives. For example, studies have shown that certain piperazine compounds crystallize in specific crystal classes and adopt distinct conformational structures, like the chair conformation in some derivatives (C. S. A. Kumar et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives exhibit a range of chemical reactions, often determined by their specific functional groups and structural configurations. They can participate in various substitution reactions, form complexes with different molecules, and show unique reactivity based on their sulfonyl and fluorophenyl groups (V. Mishra, T. Chundawat, 2019).

Physical Properties Analysis

The physical properties of piperazine derivatives, including melting points, solubility, and crystalline structure, are closely tied to their molecular composition. These properties are crucial in determining their applicability in various chemical processes and potential pharmaceutical uses.

Chemical Properties Analysis

Piperazine derivatives have diverse chemical properties based on their substituents. These properties influence their biological activities, such as antimicrobial and receptor antagonist effects, and their stability and reactivity in different chemical environments (J. Narendra Sharath Chandra et al., 2006).

Scientific Research Applications

Antibacterial Activities

A study on the synthesis and antibacterial activities of piperazine derivatives, including structures related to "1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine", demonstrated that certain derivatives exhibited significant antibacterial properties. These compounds were synthesized and their effects on various bacterial strains were assessed, showing promise for future antimicrobial agents (Wu Qi, 2014).

Receptor Antagonism

Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has identified new compounds as adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. These findings suggest potential applications in treating diseases where the A2B adenosine receptor plays a crucial role, offering insights into receptor-specific drug development (T. Borrmann et al., 2009).

Radioligand Development

The compound "1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine" has been explored in the context of developing new radioligands for positron emission tomography (PET) imaging. An example includes the synthesis of derivatives intended for selective imaging of serotoninergic receptors, highlighting the role of such compounds in advancing diagnostic imaging technologies (M. Collins et al., 1992).

Antiproliferative Agents

A series of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, related to "1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine", showed moderate to good antiproliferative activity against various cancer cell lines. This research underscores the potential of such derivatives as lead compounds for the development of new antitumor agents (Dongjun Fu et al., 2017).

Diagnostic Imaging for Glioma

[18F]DASA-23, a novel radiopharmaceutical derived from "1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine", has been developed for measuring aberrant pyruvate kinase M2 levels in glioma through PET imaging. This compound's evaluation in humans signifies its potential for non-invasive glioma diagnosis, demonstrating the versatility of such derivatives in clinical applications (C. Patel et al., 2019).

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2S2/c16-13-3-5-15(6-4-13)22(19,20)18-9-7-17(8-10-18)12-14-2-1-11-21-14/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWKTAGCOPXZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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